Cas no 51094-11-2 (Propanimidamide, 3-mercapto-)

3-メルカプトプロパンイミダミド(Propanimidamide, 3-mercapto-)は、硫黄含有官能基(チオール基)とイミダミド基を有する有機化合物です。その分子構造により、金属イオンとのキレート形成能や求核反応性が高く、触媒や配位子としての応用が期待されます。特に、生化学分野ではタンパク質の修飾や酵素活性の制御に有用です。高い反応選択性と安定性を兼ね備えており、有機合成や材料科学における中間体としての利用価値が注目されています。

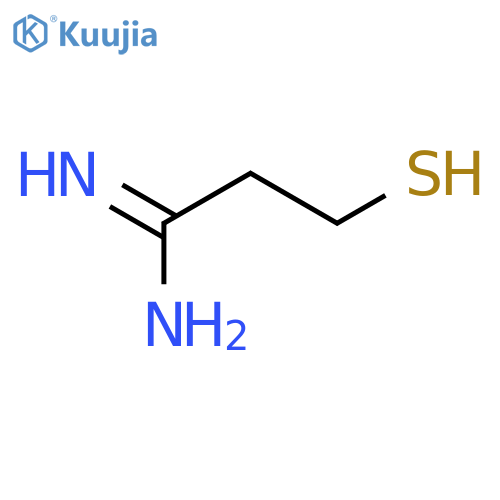

Propanimidamide, 3-mercapto- structure

商品名:Propanimidamide, 3-mercapto-

CAS番号:51094-11-2

MF:C3H8N2S

メガワット:104.174018859863

CID:4012177

Propanimidamide, 3-mercapto- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4261296-1.0g |

3-SULFANYLPROPANIMIDAMIDE |

51094-11-2 | 1.0g |

$739.0 | 2023-01-08 | ||

| Enamine | EN300-4261296-5.0g |

3-SULFANYLPROPANIMIDAMIDE |

51094-11-2 | 5.0g |

$1939.0 | 2023-01-08 | ||

| Enamine | EN300-4261296-2.5g |

3-SULFANYLPROPANIMIDAMIDE |

51094-11-2 | 2.5g |

$1531.0 | 2023-01-08 | ||

| Enamine | EN300-4261296-10.0g |

3-SULFANYLPROPANIMIDAMIDE |

51094-11-2 | 10.0g |

$2438.0 | 2023-01-08 |

Propanimidamide, 3-mercapto- 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

51094-11-2 (Propanimidamide, 3-mercapto-) 関連製品

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 249916-07-2(Borreriagenin)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量